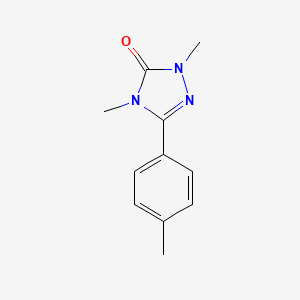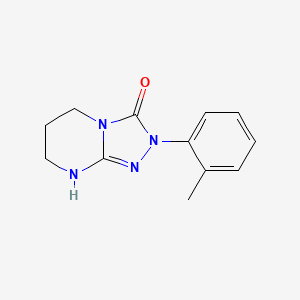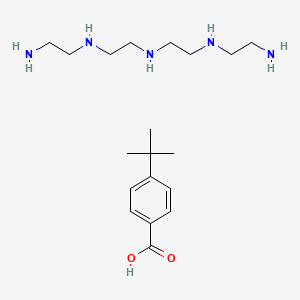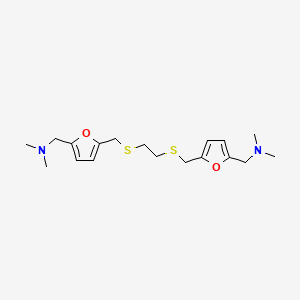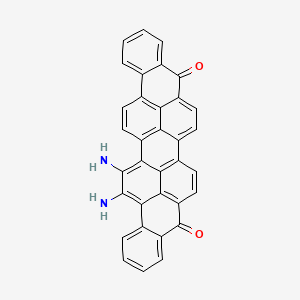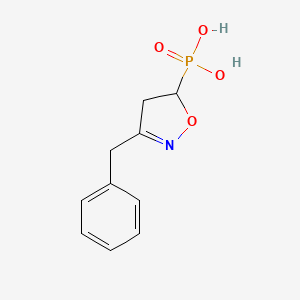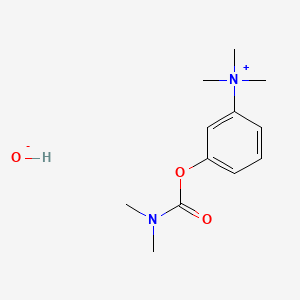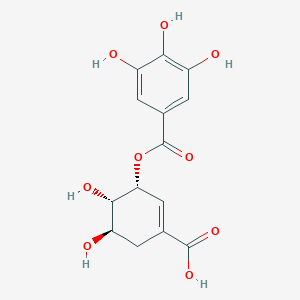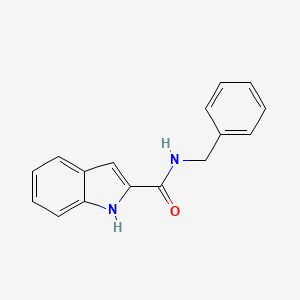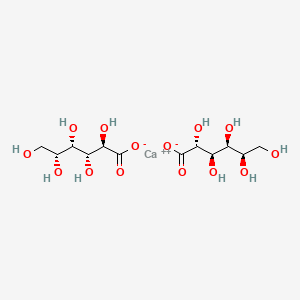
3-(Dimethylamino)-2-methylpropiophenone, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2-methylpropiophenone, ®- is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a dimethylamino group attached to the aromatic ring and a methyl group on the propiophenone backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylpropiophenone, ®- typically involves the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal. This reaction proceeds under controlled conditions to yield the desired enaminone compound . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylamino)-2-methylpropiophenone, ®- may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2-methylpropiophenone, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2-methylpropiophenone, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2-methylpropiophenone, ®- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for various chemical modifications, enhancing its versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl enaminones: These compounds share a similar structural motif and are used as building blocks for heterocyclic compounds.
2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer chemistry and shares the dimethylamino functional group.
Uniqueness
3-(Dimethylamino)-2-methylpropiophenone, ®- is unique due to its specific substitution pattern on the aromatic ring and the presence of the propiophenone backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
48141-77-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(2R)-3-(dimethylamino)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
IBKTXALXQACSRE-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CN(C)C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(CN(C)C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


